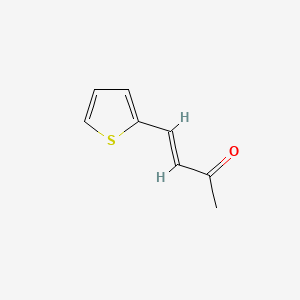

4-(2-Thienyl)but-3-EN-2-one

Vue d'ensemble

Description

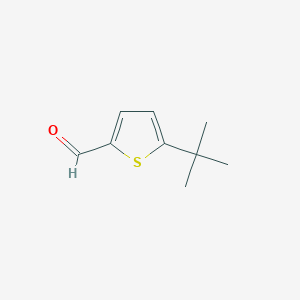

4-(2-Thienyl)but-3-EN-2-one is an organic compound with the molecular formula C8H8OS. It is a member of the thiophene family, characterized by a five-membered ring containing sulfur. This compound is known for its unique structure, which includes a thiophene ring attached to a butenone moiety. It is used as a building block in organic synthesis and has various applications in scientific research.

Mécanisme D'action

Target of Action

The primary target of 4-(2-Thienyl)but-3-EN-2-one is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital cellular functions.

Mode of Action

It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that this compound may interact with its target enzyme through a similar mechanism, leading to changes in the enzyme’s activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thienyl)but-3-EN-2-one typically involves the condensation of thiophene-2-carboxaldehyde with acetone in the presence of a base. This reaction is known as the Claisen-Schmidt condensation. The reaction conditions usually include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters are optimized to achieve high efficiency and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(2-Thienyl)but-3-EN-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride or lithium aluminum hydride

Substitution: Bromine or chlorine in the presence of a Lewis acid

Major Products:

Oxidation: Sulfoxides and sulfones

Reduction: Alcohols

Substitution: Halogenated thiophene derivatives

Applications De Recherche Scientifique

4-(2-Thienyl)but-3-EN-2-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique structure.

Industry: Utilized in the production of organic semiconductors and other advanced materials.

Comparaison Avec Des Composés Similaires

Thiophene: The parent compound with a simple thiophene ring.

2-Acetylthiophene: Similar structure but with an acetyl group instead of a butenone moiety.

4-(2-Furyl)but-3-EN-2-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness: 4-(2-Thienyl)but-3-EN-2-one is unique due to its combination of a thiophene ring and a butenone moiety, which imparts distinct chemical and biological properties

Propriétés

IUPAC Name |

(E)-4-thiophen-2-ylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMALVIHZVKKPE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-83-9 | |

| Record name | 4-(thiophen-2-yl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the introduction of fluorine atoms affect the properties of 4-(2-Thienyl)but-3-en-2-one derivatives?

A1: The research by Livingstone et al. [] delves into the synthesis and characterization of metal chelates formed by fluorinated this compound derivatives, namely 1,1,1-Trifluoro-4-mercapto-4-(2-thienyl)but-3-en-2-one (TTMBH) and 1,1,1-Trifluoro-4-mercaptopent-3-en-2-one (TMPH). The introduction of the trifluoromethyl (CF3) group significantly impacts the compound's acidity and its ability to form stable metal complexes. The electron-withdrawing nature of the CF3 group increases the acidity of the thiol (SH) group, making it easier to deprotonate and form metal chelates. Furthermore, the presence of fluorine atoms can influence the solubility and stability of the resulting metal complexes. For instance, the metal chelates of both TTMBH and TMPH exhibited good solubility in organic solvents [].

Q2: How do the structural differences between TTMBH and TMPH influence their complexation behavior with metals?

A2: While both TTMBH and TMPH are fluorinated this compound derivatives, they differ in the substituent at the 2-position. TTMBH possesses a thienyl group, while TMPH has a methyl group at this position. This seemingly minor structural variation leads to noticeable differences in their complexation behavior. Livingstone et al. [] observed that TMPH exhibited a weaker complexing ability compared to TTMBH. This difference can be attributed to the electronic effects of the substituents. The thienyl group in TTMBH can participate in resonance interactions with the chelating moiety, enhancing its electron-donating capacity and stabilizing the metal complexes. In contrast, the methyl group in TMPH lacks this resonance capability, resulting in weaker metal-ligand interactions [].

Q3: What analytical techniques were employed to characterize the metal chelates of TTMBH and TMPH?

A3: The study by Livingstone et al. [] employed a combination of techniques to characterize the synthesized metal chelates. These included elemental analysis to determine the stoichiometry of the complexes, magnetic susceptibility measurements to probe the electronic configuration and spin state of the metal ions, and infrared spectroscopy to identify the characteristic vibrational frequencies of the ligands upon complexation. Additionally, mass spectrometry was crucial in elucidating the structures of the starting materials, confirming the preferential attack of hydrogen sulfide on the carbonyl group farther from the CF3 group during the synthesis of TMPH [].

Q4: What insights do the studies provide regarding the potential applications of these this compound derivatives?

A4: The research highlights the potential of this compound derivatives, especially their fluorinated counterparts, as versatile ligands in coordination chemistry. Their ability to form stable and soluble metal complexes with various transition metals suggests their potential utility in diverse applications. For example, these compounds could be explored as catalysts in organic synthesis, taking advantage of the unique reactivity of metal centers. Furthermore, their ability to modulate the properties of metal ions could be exploited in areas like material science and biomedical research. The research by Belcher et al. [] further explores their potential in separation science by demonstrating the successful thin-layer chromatographic separation of nickel, zinc, and cobalt complexes of various fluorinated monothio-β-diketones, including TTMBH. This highlights the potential of these compounds in analytical chemistry for the separation and identification of metal ions in complex mixtures [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2905475.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide](/img/structure/B2905481.png)

![2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2905483.png)

![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2905484.png)

![6-Fluoro-N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2905486.png)

![propan-2-yl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2905488.png)

![2-(naphthalen-2-yloxy)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2905490.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2905494.png)

![2-Chloro-N-[(3-chloro-2-fluorophenyl)methyl]-N-[(1S,3R)-3-hydroxycyclopentyl]acetamide](/img/structure/B2905495.png)

![3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine](/img/structure/B2905496.png)